2-(4-Bromophenoxy)pyrimidine

Overview

Description

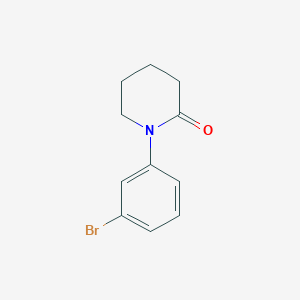

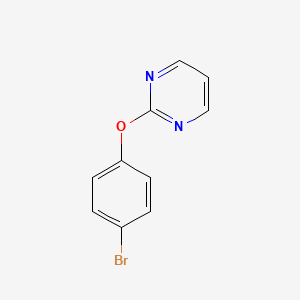

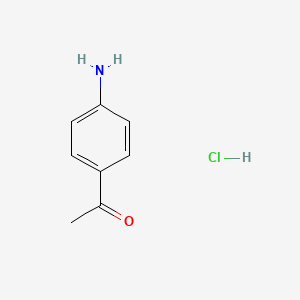

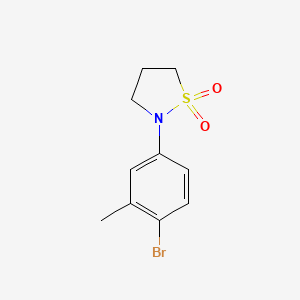

2-(4-Bromophenoxy)pyrimidine is a chemical compound with the molecular formula C10H7BrN2O . It has an average mass of 251.079 Da and a monoisotopic mass of 249.974167 Da . It is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(4-Bromophenoxy)pyrimidine is 1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(4-Bromophenoxy)pyrimidine has a molecular weight of 251.08 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Antimicrobial Applications

2-(4-Bromophenoxy)pyrimidine: has been identified as a key scaffold in the development of antimicrobial agents. Its structural diversity allows for the synthesis of compounds that can target a variety of microbial pathogens. The electron-rich aromatic heterocycle of pyrimidine is critical in DNA and RNA, making it an effective component in disrupting the nucleic acid processes of microbes .

Anticancer Therapeutics

The pyrimidine core is integral in the synthesis of drugs aimed at treating cancer. By acting on various biological pathways, such as inhibiting tyrosine kinases, pyrimidine derivatives can interfere with cancer cell proliferation and survival. The bromophenoxy group in 2-(4-Bromophenoxy)pyrimidine can be further modified to enhance its affinity towards specific cancer targets .

Anti-Inflammatory Agents

Pyrimidine derivatives, including 2-(4-Bromophenoxy)pyrimidine , have shown potential as anti-inflammatory agents. They work by modulating the activity of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This modulation can help in the treatment of chronic inflammatory diseases .

CNS-Active Agents

The central nervous system (CNS) activity of pyrimidine derivatives makes them candidates for treating neurological disorders2-(4-Bromophenoxy)pyrimidine could serve as a precursor in the development of compounds that act as calcium channel blockers or antidepressants, providing relief for conditions such as depression and bipolar disorder .

Antiviral Agents

Given the broad biological activity of pyrimidines, derivatives of 2-(4-Bromophenoxy)pyrimidine could be synthesized to create antiviral drugs. These compounds could inhibit viral replication by targeting viral DNA/RNA synthesis, offering a pathway to treat diseases like influenza and HIV .

Analgesics

The pain-relieving properties of pyrimidine derivatives are attributed to their interaction with the body’s pain receptors2-(4-Bromophenoxy)pyrimidine can be utilized to develop new analgesics that provide effective pain management without the side effects associated with opioids .

Antidiabetic Agents

Pyrimidine derivatives have been explored for their potential in treating diabetes mellitus. By influencing insulin signaling pathways, compounds based on 2-(4-Bromophenoxy)pyrimidine could help in regulating blood glucose levels, offering a novel approach to diabetes management .

Antioxidant Properties

The antioxidant capacity of pyrimidine derivatives is another area of interest2-(4-Bromophenoxy)pyrimidine may contribute to the development of antioxidants that protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Safety and Hazards

The safety information for 2-(4-Bromophenoxy)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including 2-(4-bromophenoxy)pyrimidine, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Based on the general behavior of pyrimidine derivatives, it can be inferred that these compounds interact with their targets (like protein kinases) and inhibit their function, leading to the disruption of cell growth and proliferation .

Biochemical Pathways

Pyrimidine derivatives, including 2-(4-Bromophenoxy)pyrimidine, are known to affect the de novo pyrimidine biosynthesis pathway . This pathway is indispensable in proliferating cells to meet the increased demand for nucleic acid precursors and other cellular components . The activity of this pathway is subject to elaborate growth state-dependent control mechanisms .

Result of Action

Based on the general behavior of pyrimidine derivatives, it can be inferred that these compounds may lead to the disruption of cell growth and proliferation, potentially leading to cell death .

properties

IUPAC Name |

2-(4-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBRCBIEQHCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)pyrimidine | |

CAS RN |

1016838-18-8 | |

| Record name | 2-(4-bromophenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)